d-Phenyl-d5-alanine-2,3,3-d3
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Overview
Description
d-Phenyl-d5-alanine-2,3,3-d3: is a deuterated form of phenylalanine, an essential amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of this compound is C9H3D8NO2, and it has a molecular weight of 173.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-Phenyl-d5-alanine-2,3,3-d3 typically involves the incorporation of deuterium atoms into the phenylalanine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated precursors and catalysts. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: d-Phenyl-d5-alanine-2,3,3-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form deuterated derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of deuterated keto acids.
Reduction: Formation of deuterated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
d-Phenyl-d5-alanine-2,3,3-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: The compound is used in metabolic studies to trace the incorporation of phenylalanine in proteins.
Medicine: It is used in pharmacokinetic studies to understand the metabolism of drugs containing phenylalanine.
Industry: The compound is used in the production of deuterated drugs and other deuterated compounds.
Mechanism of Action
The mechanism of action of d-Phenyl-d5-alanine-2,3,3-d3 involves its incorporation into biological systems where it mimics the behavior of natural phenylalanine. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound interacts with enzymes and proteins in a manner similar to natural phenylalanine, but the presence of deuterium allows for differentiation in analytical studies .
Comparison with Similar Compounds
L-Phenyl-d5-alanine-2,3,3-d3: Another deuterated form of phenylalanine with similar properties.
DL-Phenyl-d5-alanine-2,3,3-d3: A racemic mixture of deuterated phenylalanine.
Uniqueness: d-Phenyl-d5-alanine-2,3,3-d3 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in research .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
(2R)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D,6D2,8D |
InChI Key |
COLNVLDHVKWLRT-HNZZJFTQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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